molecular formula C11H13BrINO B14770909 2-Bromo-N,N-diethyl-5-iodobenzamide

2-Bromo-N,N-diethyl-5-iodobenzamide

Cat. No.: B14770909
M. Wt: 382.04 g/mol
InChI Key: RYAIQRJVHNMIGD-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethyl-5-iodobenzamide is a halogenated benzamide derivative featuring a bromine atom at the 2-position and an iodine atom at the 5-position of the benzene ring. The N,N-diethyl substituent on the amide group distinguishes it from simpler benzamides.

Properties

Molecular Formula

C11H13BrINO

Molecular Weight

382.04 g/mol

IUPAC Name

2-bromo-N,N-diethyl-5-iodobenzamide

InChI

InChI=1S/C11H13BrINO/c1-3-14(4-2)11(15)9-7-8(13)5-6-10(9)12/h5-7H,3-4H2,1-2H3

InChI Key

RYAIQRJVHNMIGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-diethyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. One common method includes the following steps:

Industrial Production Methods: Industrial production of 2-Bromo-N,N-diethyl-5-iodobenzamide follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of continuous flow reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N,N-diethyl-5-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of catalysts.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-N,N-diethyl-5-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diethyl-5-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and iodine atoms, along with the diethylamine substituents, contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Bromo-N,N-diethyl-5-iodobenzamide C₁₁H₁₃BrINO 412.04 (estimated) Br (2), I (5), N,N-diethyl
5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide C₁₁H₁₁BrINO 388.03 Br (5), I (2), cyclopropylmethyl
N,N-Dimethyl 5-bromo-2-chlorobenzamide C₉H₉BrClNO 262.54 Br (5), Cl (2), N,N-dimethyl
2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide C₉H₇BrF₂INO 398.97 Br (2), I (5), 2,2-difluoroethyl

Key Research Findings

  • Microwave Synthesis : highlights efficient microwave-assisted synthesis for bromo/iodo benzamide analogs, reducing reaction times to 1 hour at 100°C .
  • Crystallography : Crystal structure studies (e.g., ) reveal that bulky substituents like diethyl groups reduce packing efficiency, increasing solubility in polar solvents .
  • Toxicity : N,N-Dimethyl derivatives () show higher toxicity than diethyl analogs, likely due to metabolic oxidation to reactive intermediates .

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